molecular formula C17H15N5O B8772533 1,2,4-Oxadiazole-3-methanamine, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-

1,2,4-Oxadiazole-3-methanamine, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-

Cat. No.: B8772533
M. Wt: 305.33 g/mol
InChI Key: VUXLKOATKUTQHW-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-3-methanamine, 5-[1-(phenylmethyl)-1H-indazol-3-yl]- is a useful research compound. Its molecular formula is C17H15N5O and its molecular weight is 305.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,4-Oxadiazole-3-methanamine, 5-[1-(phenylmethyl)-1H-indazol-3-yl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Oxadiazole-3-methanamine, 5-[1-(phenylmethyl)-1H-indazol-3-yl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

[5-(1-benzylindazol-3-yl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C17H15N5O/c18-10-15-19-17(23-21-15)16-13-8-4-5-9-14(13)22(20-16)11-12-6-2-1-3-7-12/h1-9H,10-11,18H2

InChI Key

VUXLKOATKUTQHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=NC(=NO4)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of aminoacetonitrile hydrochloride (0.5 g, 5.4 mmol) and sodium (0.124 g, 5.4 mmol) in MeOH (15 mL) was added to a solution of hydroxylamine hydrochloride (0.37 g, 5.4 mmol) and sodium (0.124 g, 5.4 mmol) in MEOH. The reaction mixture was refluxed for 4 h then filtered and concentrated under reduced pressure. The crude material was taken up in dry THF (30 mL), sodium hydride (0.114 g, 60%, 2.86 mmol) was added and the reaction mixture heated at 60° C. 1-Benzylindazole-3carboxylic acid methyl ester (0.25 g, 0.938 mmol) was added and the reaction mixture was heated at reflux for 4 h. The THF was removed under reduced pressure and the residue partitioned between chloroform (100 mL) and H2O (100 mL). The chloroform layer was separated and the aqueous layer was further extracted with 2×100 mL of chloroform. The combined extracts were dried (MgSO4) and concentrated under reduced pressure. The crude compound was purified by flash chromatography using chloroform/MeOH (95:5) to afford the title compound as a white solid (0.264 g, 92%). Mp 118-119° C. 1H NMR (300 MHz, CDCl3) ppm 1.68 (s, 2H), 4.12 (s, 2H), 5.77 (s, 2H), 7.30-7.47 (m, 8H), 8.32-8.35 (m, 1H). MS(EI) m/z 305 [M+]. Anal. Calcd. for C17H15N5O: C, 66.87; H, 4.95; N, 22.94. Found: C, 67.00; H. 4.82; N, 22.97.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.124 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.124 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.114 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Yield
92%

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